(1-Acetyl-4-piperidinyl)carbamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183591-01-7 |
|---|---|
Molecular Formula |
C8H14N2O3 |
Molecular Weight |
186.211 |
IUPAC Name |
(1-acetylpiperidin-4-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-7(3-5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChI Key |
JCOPHOSRMTWFII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC(CC1)NC(=O)O |
Synonyms |
Carbamic acid, (1-acetyl-4-piperidinyl)- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Principles of Carbamic Acid Synthesis
Carbamic acids are a class of organic compounds characterized by the formula R₂NCOOH. While the parent carbamic acid (H₂NCOOH) is unstable, its derivatives, particularly carbamate (B1207046) esters, are common intermediates and products in organic synthesis. wikipedia.org The synthesis of the carbamic acid group can be achieved through several primary routes.
The most direct method for synthesizing carbamic acids is the reaction of an amine with carbon dioxide (CO₂). wikipedia.org This reaction is fundamental in various biological processes, such as CO₂ transport by hemoglobin and enzymatic carbon fixation. nih.gov
Reaction Mechanism : Primary or secondary amines act as nucleophiles, attacking the electrophilic carbon atom of CO₂. This process is typically reversible, with the equilibrium position depending on the reaction conditions. wikipedia.orgresearchgate.net The reaction can proceed to form the carbamic acid, which may exist in equilibrium with its salt form, ammonium (B1175870) carbamate, especially in the presence of excess amine. nih.gov
Conditions : The reaction can be carried out by bubbling CO₂ gas through a solution of the amine in a suitable solvent, such as DMSO or even supercritical CO₂. wikipedia.orgresearchgate.net In some cases, the reaction is accelerated at the interface of microdroplets. rsc.org The stability of the resulting carbamic acid is often limited, and they can readily revert to the starting amine and CO₂ at room temperature. wikipedia.org The use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction and the formation of a carbamic acid intermediate. organic-chemistry.orgscholaris.ca
Isocyanates (R-N=C=O) and chloroformates (R-OC(O)Cl) are highly reactive intermediates that provide versatile pathways to carbamic acid derivatives, primarily carbamate esters, which can then be hydrolyzed to the corresponding carbamic acid.
From Isocyanates : Isocyanates react readily with alcohols to form carbamate esters. wikipedia.orggoogle.com The isocyanate itself can be generated via methods like the Curtius rearrangement of acyl azides. organic-chemistry.orgnih.gov Subsequent hydrolysis of the carbamate ester yields the desired amine, proceeding through an unstable carbamic acid intermediate that decarboxylates. wikipedia.org This pathway is central to the synthesis of polyurethanes. wikipedia.org
From Chloroformates : The reaction of a chloroformate with an amine in the presence of a base is a standard method for producing carbamate esters. wikipedia.orggoogle.com This is a common strategy for installing protecting groups on amines.
To avoid the handling of highly reactive and often toxic reagents like phosgene (B1210022) or isocyanates, activated mixed carbonates are employed. These reagents serve as effective alkoxycarbonylating agents for amines.
Methodology : A common approach involves reacting an alcohol with a reagent like p-nitrophenyl chloroformate to form a stable, activated p-nitrophenyl carbonate. nih.gov This mixed carbonate can then be treated with an amine, in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), to furnish the desired carbamate ester. nih.gov Another method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a carboxylic acid and sodium azide (B81097), which proceeds through an acyl azide and subsequent Curtius rearrangement to form an isocyanate in situ, which is then trapped. organic-chemistry.org
Table 1: Comparison of General Carbamic Acid Synthesis Routes
| Method | Primary Reactants | Key Intermediates/Reagents | Primary Product | Key Features |
|---|---|---|---|---|
| Direct Carboxylation | Amine, Carbon Dioxide | Base (e.g., DBU) may be used | Carbamic Acid / Carbamate Salt | Atom-economical; often reversible; product can be unstable. wikipedia.orgrsc.org |
| Isocyanate Route | Isocyanate, Alcohol/Water | Acyl azide (for Curtius Rearrangement) | Carbamate Ester | Versatile; isocyanates are highly reactive. wikipedia.orgnih.gov |
| Chloroformate Route | Chloroformate, Amine | Base | Carbamate Ester | Common for amine protection; generates HCl byproduct. wikipedia.orggoogle.com |
| Activated Carbonates | Alcohol, Amine | p-Nitrophenyl chloroformate, Boc₂O, DMAP | Carbamate Ester | Milder conditions; avoids handling of more toxic reagents. nih.gov |
Synthetic Pathways to the (1-Acetyl-4-piperidinyl)carbamic Acid Framework
The synthesis of the target compound requires the strategic assembly of the N-acetylated 4-aminopiperidine (B84694) core. This can be approached by either modifying a pre-existing piperidine (B6355638) derivative or by constructing the piperidine ring from acyclic precursors.
N-acetylation involves the introduction of an acetyl group (CH₃CO-) onto the ring nitrogen of the piperidine. This transformation is a type of acylation. For a substrate like 4-aminopiperidine, selective acetylation of the ring nitrogen over the 4-amino group is a key challenge, often necessitating the use of protecting groups.
Reagents : Common acetylating agents include acetic anhydride, acetyl chloride, and ketene (B1206846). google.com The choice of reagent and conditions can influence the selectivity and yield of the reaction.
Selective Acetylation : In a molecule with multiple amine groups, such as 4-aminopiperidine, direct acetylation can lead to a mixture of products. To achieve selective N-acetylation at the piperidine ring nitrogen, the 4-amino group would typically be protected first. After the N-acetylation of the ring, the protecting group on the 4-amino group is removed to yield 1-acetyl-4-aminopiperidine, the direct precursor for the final carbamic acid formation step. The acetyl group itself is a common protecting group for amines, removed by basic conditions, though it is considered relatively stable. wikipedia.org
Specific Methods : A patented process describes the N-acetylation of 4-piperidones using ketene in the presence of an acid catalyst, which yields 1-acetyl-4-piperidones. google.com This piperidone could then be converted to the 4-amino derivative through reductive amination. Another strategy involves the Friedel-Crafts acylation of bromobenzene (B47551) with N-acetylisonipecotoyl chloride to produce 1-acetyl-4-(4-bromobenzoyl)piperidine, demonstrating a method to build complexity on an N-acetylated piperidine ring. prepchem.com
Table 2: Common N-Acetylation Reagents
| Reagent | Formula | Typical Conditions | Notes |
|---|---|---|---|
| Acetic Anhydride | (CH₃CO)₂O | Often with a base (e.g., pyridine (B92270), triethylamine) | Common, effective, produces acetic acid byproduct. |
| Acetyl Chloride | CH₃COCl | Base is required to scavenge HCl | Highly reactive, may require careful temperature control. nih.gov |
| Ketene | CH₂=C=O | Acid catalyst | Highly reactive and toxic gas; used industrially. google.com |
When a suitable piperidine starting material is not available, the heterocyclic ring must be constructed from acyclic precursors. A multitude of methods exist for the synthesis of the piperidine scaffold. nih.govorganic-chemistry.org
Intramolecular Cyclization : This is a common strategy where a linear molecule containing a nitrogen atom and a suitable electrophilic or reactive site undergoes ring closure.
Reductive Amination : Cyclization can occur via intramolecular reductive amination of amino-aldehydes or amino-ketones. nih.gov
Alkene Cyclization : Gold-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov
Radical Cyclization : Radical-based methods, for instance using a cobalt(II) catalyst on linear amino-aldehydes, can also yield piperidines. nih.gov
Hydrogenation/Reduction of Pyridines : The catalytic hydrogenation of substituted pyridines is one of the most common and direct routes to piperidines. nih.gov This method can be stereoselective, which is crucial for pharmaceutical applications.
Multi-Component Reactions : These reactions combine several starting materials in a single step to build the piperidine ring. The Hantzsch pyridine synthesis is a classic example, though it produces a pyridine ring that must subsequently be reduced. wikipedia.org More modern approaches include [5+1] annulations. nih.gov
The synthesis of a 4-substituted piperidine needed for the target compound would typically involve starting with precursors that already contain or can easily generate the required functionality at the appropriate position for cyclization.
Table 3: Selected Piperidine Ring Synthesis Strategies
| Strategy | Reaction Type | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Hydrogenation | Reduction of Pyridine | Transition metals (e.g., Pd, Rh, Ru) | nih.gov |
| Intramolecular Cyclization | Reductive Amination | Reducing agent (e.g., NaBH₃CN) | nih.gov |
| Intramolecular Cyclization | Oxidative Amination of Alkenes | Gold(I) complexes | nih.gov |
| Intramolecular Cyclization | Radical Cyclization | Cobalt(II) catalyst, DIBAL-H | nih.gov |
| Annulation | [5+1] Annulation | Iridium catalysts | nih.govorganic-chemistry.org |
Reductive Amination Approaches for Piperidine Scaffolds
A cornerstone in the synthesis of piperidine-containing compounds is the reductive amination of a corresponding ketone. This method is particularly effective for producing primary amines from ketones using ammonia (B1221849). nih.gov In the context of synthesizing this compound, a key intermediate is 4-amino-1-acetylpiperidine. This intermediate can be prepared via the reductive amination of N-acetyl-4-piperidone.
The general reaction involves the treatment of N-acetyl-4-piperidone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this transformation. organic-chemistry.org The synthesis of the precursor, N-acetyl-4-piperidone, can be accomplished by reacting a non-acetylated 4-piperidone (B1582916) with ketene in the presence of a strong acid catalyst. google.com
An alternative and widely used approach to access the 4-aminopiperidine scaffold involves the use of a protected form of the amine, such as a tert-butoxycarbonyl (Boc) group. For instance, 4-amino-1-Boc-piperidine can undergo reductive amination with an appropriate aldehyde to yield a common intermediate for further elaboration. nih.gov This protected amine can be synthesized from 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester via catalytic hydrogenation. chemicalbook.com
The subsequent conversion of the 4-amino group to a carbamic acid is a critical step. Due to the inherent instability of carbamic acids, this is often achieved through the formation of a stable carbamate ester followed by deprotection. A common strategy involves the reaction of 4-amino-1-acetylpiperidine with di-tert-butyl dicarbonate (Boc-anhydride) to form tert-butyl (1-acetylpiperidin-4-yl)carbamate. The final deprotection of the Boc group to yield the carbamic acid can be challenging due to the product's lability. semanticscholar.org
| Starting Material | Reagents | Intermediate/Product | Key Transformation | Reference |
| N-acetyl-4-piperidone | 1. Ammonia source 2. Reducing agent | 4-amino-1-acetylpiperidine | Reductive amination | nih.gov |
| 4-piperidone | Ketene, Acid catalyst | N-acetyl-4-piperidone | N-acetylation | google.com |
| 4-Amino-1-Boc-piperidine | Aldehyde, NaBH(OAc)₃ | N-alkylated-4-amino-1-Boc-piperidine | Reductive amination | nih.gov |
| 4-Benzylamino-piperidine-1-carboxylic acid tert-butyl ester | H₂, Pd/C | 4-Amino-1-Boc-piperidine | Catalytic hydrogenation | chemicalbook.com |
| 4-amino-1-acetylpiperidine | Di-tert-butyl dicarbonate | tert-Butyl (1-acetylpiperidin-4-yl)carbamate | Boc-protection |
Convergent and Divergent Synthesis Strategies
Convergent and divergent synthetic strategies offer efficient pathways to complex molecules by either combining large fragments late in the synthesis or by creating a library of related compounds from a common intermediate.
Multi-component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are powerful tools in synthetic chemistry. While a direct MCR for this compound is not prominently documented, related structures can be assembled using such strategies. For example, the Strecker reaction, a three-component reaction between a ketone, an amine, and a cyanide source, has been utilized to synthesize α-aminonitriles from N-substituted 4-piperidones, which are precursors to 4-aminopiperidine derivatives. researchgate.net
Another relevant MCR is the Ugi reaction, a four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide. This reaction can be adapted to produce dipeptide-like scaffolds which can incorporate a piperidine ring. researchgate.net Although not a direct route to the target carbamic acid, these MCRs highlight the potential for rapidly assembling the core piperidine structure with functionalities that could be later converted to the desired acetyl and carbamic acid groups.
The development of novel MCRs continues to provide avenues for constructing complex molecules. For instance, a copper-mediated multicomponent reaction of an amine, an aldehyde, and a difluorocarbene source has been shown to produce α-aminoamide derivatives, offering an alternative to traditional Ugi or Strecker reactions. chemicalbook.com
Sequential Reaction Cascades for Complex Structure Formation
Reaction cascades, where a series of intramolecular or intermolecular reactions occur sequentially without the isolation of intermediates, provide an elegant and atom-economical approach to complex molecules. The synthesis of piperidine derivatives can be achieved through such cascades.
For instance, a chemo-enzymatic cascade has been developed for the asymmetric dearomatization of activated pyridines to prepare stereodefined substituted piperidines. This process involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into the desired piperidine products. nih.gov
Furthermore, acid-catalyzed cascade cyclizations of benzannulated enediynyl alcohols have been shown to produce complex polycyclic structures containing quinone methides, demonstrating the power of cascade reactions in building molecular complexity from relatively simple starting materials. google.com While not directly applied to the synthesis of this compound, these examples of sequential reaction cascades illustrate advanced strategies that could be conceptually adapted for the efficient construction of functionalized piperidine rings.
Reaction Mechanisms and Chemical Reactivity
Mechanistic Investigations of Carbamic Acid Formation and Interconversion
The reaction between amines and CO₂ to form carbamic acid is a finely balanced equilibrium. The stability of the resulting carbamic acid is a critical factor, and it can readily dissociate back into the amine and CO₂. nih.gov The kinetic stability is strongly dependent on pH; the rate constant for the decomposition of carbamic acid is significantly higher than that of its conjugate base, the carbamate (B1207046). acs.org Consequently, at moderately basic pH, decomposition primarily occurs through the protonated carbamic acid form. acs.org
Kinetic studies on various amine-CO₂ systems have been performed to elucidate these equilibria. For instance, the reaction rate law is often expressed as: rate = k_amine([R₂NH][CO₂]) + k'_amine([R₂NH][OH⁻][CO₂]), where the first term represents the uncatalyzed reaction and the second represents a base-catalyzed pathway. researchgate.net
Table 1: Selected Thermodynamic and Kinetic Parameters for Amine-CO₂ Reactions Note: These values are for representative amine systems, as specific data for (1-Acetyl-4-piperidinyl)carbamic acid is not available. The data illustrates general principles.
| Parameter | Value | Condition | Associated Reaction | Source |
|---|---|---|---|---|
| Activation Energy (Ea) | +52.0 kJ/mol | Aqueous MEA | Carbamic acid dissociation | acs.org |
| Brønsted coefficient (m) | 0.43 | 10°C | Uncatalyzed reaction of primary/secondary amines with CO₂ | researchgate.net |
| Dissociation Barrier (in isolation) | 149 kJ/mol | Gas Phase | Carbamic acid to NH₃ + CO₂ | nih.gov |
| log kH+ (M⁻¹ sec⁻¹) | 0.77pK + 3.6 | 10°C | H⁺ catalyzed decarboxylation | researchgate.net |
The solvent environment plays a pivotal role in determining the product of the reaction between an amine and CO₂. researchgate.netrsc.org The choice of solvent can shift the equilibrium towards the undissociated carbamic acid, the corresponding ammonium (B1175870) carbamate salt, or other species. researchgate.net
Aprotic, Polar Solvents : In protophilic, dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the reaction of amines with CO₂ often leads to the selective and complete conversion to the corresponding undissociated carbamic acid. researchgate.netepa.gov These solvents can stabilize the carbamic acid product, potentially through hydrogen bonding, preventing its deprotonation or dissociation. epa.gov
Aprotic, Non-polar Solvents : In non-polar solvents like benzene, two equivalents of the amine typically react with one molecule of CO₂ to form an ammonium carbamate salt. rsc.org In this scenario, one amine molecule acts as the nucleophile, while the second functions as a Brønsted base to deprotonate the zwitterionic intermediate. rsc.org
Amphiprotic Solvents : In protic solvents like methanol (B129727) or water, ammonium carbamates are more commonly formed rather than the free carbamic acid. researchgate.net
Catalysts, particularly strong organic superbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or guanidines, can significantly influence the reaction. rsc.orgmdpi.com These superbases can facilitate the formation of carbamates from primary and secondary amines in organic solvents. mdpi.com It is proposed that the superbase can form an adduct with CO₂, creating a form of "activated CO₂" that is more susceptible to nucleophilic attack by the amine. rsc.org
Table 2: Influence of Solvent Type on Amine-CO₂ Reaction Products
| Solvent Type | Example Solvents | Predominant Product | Rationale | Source |
|---|---|---|---|---|
| Protophilic, Dipolar Aprotic | DMSO, DMF, Pyridine (B92270) | Carbamic Acid | Stabilization of the undissociated acid. researchgate.net | researchgate.netepa.gov |
| Apolar, Aprotic | Benzene, CHCl₃ | Ammonium Carbamate | A second amine molecule acts as a base. researchgate.net | researchgate.netrsc.org |
| Dipolar, Amphiprotic | Methanol, 2-Propanol | Ammonium Carbamate | Solvent facilitates ion pair formation. researchgate.net | researchgate.net |
| Aqueous | Water | Ammonium Carbamate / Bicarbonate | Equilibria are pH-dependent; hydrolysis can occur. acs.orgmdpi.com | acs.orgmdpi.com |
Reactivity of the Acetylated Piperidine (B6355638) Moiety
The reactivity of the this compound molecule is largely defined by the functional groups present: an amide (the acetylated piperidine nitrogen), a secondary carbamic acid, and the saturated heterocyclic ring.
In the parent compound, the piperidine nitrogen is part of an N-acetyl group, forming an amide linkage. nih.gov Due to resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, this nitrogen is essentially non-nucleophilic and non-basic under normal conditions. nih.gov This resonance stabilization imparts partial double-bond character to the C-N bond. nih.gov This is in stark contrast to the nitrogen in unsubstituted piperidine, which is a strong nucleophile and base. The lack of nucleophilicity at the acetylated nitrogen prevents it from participating in further substitution or addition reactions where it would need to act as a nucleophile.
The primary electrophilic sites within the molecule are the carbonyl carbons of both the acetyl group and the carbamic acid moiety. These carbons are sp²-hybridized and are bonded to two more electronegative oxygen and nitrogen atoms, creating a significant partial positive charge. This makes them susceptible to attack by nucleophiles.
Acetyl Carbonyl : The carbonyl carbon of the acetyl group is an electrophilic center. It can undergo nucleophilic acyl substitution, although amides are generally less reactive electrophiles than other carboxylic acid derivatives like acid chlorides or anhydrides.
Carbamic Acid Carbonyl : The carbonyl carbon of the carbamic acid group is also electrophilic. Carbamates are known to be more electrophilic than analogous amides, making them sufficiently reactive to react with nucleophiles. nih.gov Reactions at this site, such as hydrolysis, would lead to the decomposition of the carbamic acid into the corresponding amine (4-amino-1-acetylpiperidine) and carbon dioxide. nih.gov
Further acylation of the this compound at the piperidine nitrogen is highly unfavorable. As established, the amide nitrogen is not nucleophilic and will not readily attack an acylating agent. nih.gov The relevant acylation mechanism is the one that forms the N-acetylpiperidine structure in the first place. This reaction proceeds via the nucleophilic attack of the piperidine nitrogen on an electrophilic acetylating agent, such as acetic anhydride. smolecule.com The mechanism involves the piperidine nitrogen attacking one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate which then collapses to form the N-acetylpiperidine product and an acetate (B1210297) leaving group. smolecule.com Any subsequent acylation would more likely occur at a different site, such as the nitrogen of the carbamic acid group, under specific conditions, rather than at the already acylated piperidine nitrogen.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 4-amino-1-acetylpiperidine |
| Acetic anhydride |
| Benzene |
| Carbon dioxide |
| Dimethyl sulfoxide (DMSO) |
| Dimethylformamide (DMF) |
| Methanol |
| Piperidine |
| Pyridine |
Chemical Transformations Involving the Carbamic Acid
The carbamic acid group is a versatile precursor, capable of undergoing several key transformations, most notably decarboxylation and conversion into other important nitrogen-containing functional groups.
Carbamic acids are characteristically unstable and are prone to spontaneous decarboxylation, a reaction that involves the elimination of a carboxyl group as carbon dioxide (CO₂). wikipedia.org This process is a defining feature of the chemistry of this compound, leading to the formation of 4-amino-1-acetylpiperidine.
Table 1: Key Steps in the Decarboxylation of this compound
| Step | Description | Intermediate/Product |
| 1 | Formation of Zwitterion | The molecule exists in equilibrium with a zwitterionic form where the carboxylic acid protonates the amine. |
| 2 | C-C Bond Cleavage | The lone pair on the nitrogen atom initiates a cascade that breaks the carbon-carbon single bond. |
| 3 | Proton Transfer | A proton is transferred to the resulting carbanionic center (or the amine is simply protonated and then deprotonated) to yield the final amine product. |
The kinetic profile of such decarboxylations can be complex, with studies on related N-arylcarbamates showing evidence for short-lived zwitterionic carbamic acid species as kinetically significant intermediates. nih.gov
The carbamic acid functional group serves as a crucial link between isocyanates, urethanes (carbamates), and ureas. This compound can be viewed as the hydrated form of the corresponding isocyanate, 1-acetyl-4-isocyanatopiperidine. This conceptual relationship underpins its conversion to urethanes and ureas.
Formation of Urethanes (Carbamates): In the presence of an alcohol (R'-OH), this compound can, under conditions that favor dehydration, form an isocyanate intermediate. This highly reactive isocyanate then readily reacts with the alcohol to yield a urethane. Alternatively, direct esterification of the carbamic acid under specific conditions can also produce the urethane. Urethanes are a significant class of compounds with various applications. mdpi.com The synthesis of carbamate derivatives is a common strategy in medicinal chemistry. nih.gov
Formation of Ureas: Similarly, reaction with a primary or secondary amine (R'R''NH) leads to the formation of a substituted urea (B33335). The isocyanate intermediate, formed via dehydration of the carbamic acid, is attacked by the nucleophilic amine. This reaction is typically rapid and high-yielding.
Table 2: Interconversion Reactions
| Starting Material | Reagent | Intermediate | Final Product | Product Class |
| This compound | Alcohol (R'-OH) | 1-Acetyl-4-isocyanatopiperidine | This compound alkyl ester | Urethane |
| This compound | Amine (R'R''NH) | 1-Acetyl-4-isocyanatopiperidine | N-(1-Acetyl-4-piperidinyl)-N'-(alkyl/aryl)urea | Urea |
These transformations highlight the synthetic utility of the carbamic acid moiety as a masked isocyanate, enabling access to diverse functional derivatives.
Stereochemical Aspects of Reactions
While this compound itself is achiral, the introduction of substituents on the piperidine ring or derivatization of the carbamic acid can create stereocenters. The synthesis and reactivity of such chiral analogues are governed by stereochemical principles.
Achieving stereocontrol in the synthesis of substituted piperidines is a significant area of organic synthesis due to the prevalence of the piperidine scaffold in pharmaceuticals. nih.gov Enantiomerically pure derivatives of this compound could be prepared using several established strategies.
From Chiral Precursors: Syntheses can begin from enantiomerically pure starting materials from the chiral pool, such as amino acids or sugars, to construct the piperidine ring with defined stereochemistry. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable pyridinium (B92312) precursor or an enamine could establish a chiral center. acs.org Catalytic enantioselective methods for creating related cyclic carbamates have been developed, involving the reaction of unsaturated amines with carbon dioxide in the presence of a chiral organocatalyst. nih.gov
Biocatalysis: Enzymes offer high levels of stereoselectivity. A transaminase-triggered aza-Michael reaction, for example, can convert prochiral precursors into highly functionalized piperidines with excellent enantiomeric excess. researchgate.net
Diastereoselective Cyclizations: If a stereocenter is already present in an acyclic precursor, its configuration can direct the formation of new stereocenters during the ring-closing step, a common strategy for producing polysubstituted piperidines. nih.govrsc.org
Table 3: Strategies for Stereoselective Synthesis of Piperidine Derivatives
| Strategy | Description | Key Feature |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. researchgate.net | Pre-existing, defined stereochemistry. |
| Asymmetric Catalysis | Employs a chiral catalyst to favor the formation of one enantiomer over the other. acs.orgnih.gov | High enantiomeric excess achievable. |
| Biocatalysis | Uses enzymes (e.g., transaminases) to perform stereospecific transformations. researchgate.net | High selectivity under mild conditions. |
| Diastereoselective Annulation | A stereocenter in the starting material influences the stereochemical outcome of the cyclization. nih.gov | Control over relative stereochemistry. |
Conformational Effects on Reaction Selectivity
The six-membered piperidine ring of this compound predominantly adopts a chair conformation to minimize torsional strain. In this conformation, the substituents at the 1- and 4-positions can occupy either axial or equatorial positions.
The N-acetyl group and the carbamic acid group are both sterically demanding. To minimize destabilizing 1,3-diaxial interactions, the thermodynamically most stable conformer will have both of these large groups in the more spacious equatorial positions. This strong conformational preference means that the molecule exists almost exclusively in the diequatorial conformation.
This conformational locking has significant implications for reaction selectivity:
Steric Accessibility: The equatorial carbamic acid group is sterically unhindered and readily accessible to incoming reagents or enzyme active sites. An axial group would be significantly more shielded by the axial hydrogens on the same side of the ring.
Reaction Trajectory: The approach of a reagent is dictated by the orientation of the reactive group. Reactions at the equatorial carbamic acid will proceed via a predictable trajectory, which can be crucial in diastereoselective reactions where the piperidine ring already contains other stereocenters.
Enzymatic Recognition: The well-defined three-dimensional shape presented by the dominant diequatorial conformer is critical for specific binding within an enzyme's active site, which is the basis for the high selectivity observed in many biocatalytic processes. The steric environment around a functional group can significantly impact its biological activity and selectivity. nih.gov
Table 4: Conformational Analysis of this compound
| Conformer | Substituent Positions | Relative Energy | Steric Hindrance at C4 | Population at Equilibrium |
| Diequatorial | N-Acetyl (eq), Carbamic acid (eq) | Lowest | Low | Dominant |
| Diaxial | N-Acetyl (ax), Carbamic acid (ax) | Highest | High | Negligible |
| Axial/Equatorial | N-Acetyl (ax), Carbamic acid (eq) | Intermediate | Low | Minor |
| Equatorial/Axial | N-Acetyl (eq), Carbamic acid (ax) | Intermediate | High | Minor |
Spectroscopic and Advanced Analytical Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For (1-Acetyl-4-piperidinyl)carbamic acid, the FT-IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the acetyl group, the piperidine (B6355638) ring, and the carbamic acid moiety.
Key expected vibrational modes would include the N-H stretching of the carbamic acid, the C=O stretching of both the amide (acetyl) and the carboxylic acid groups, C-N stretching of the piperidine ring and amide, and various C-H bending and stretching vibrations. The precise wavenumbers of these bands provide insight into the molecular structure and intermolecular interactions, such as hydrogen bonding.
Table 1: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Carbamic Acid | 3300-2500 (broad) |
| N-H Stretch | Carbamic Acid | 3400-3200 |
| C-H Stretch | Piperidine Ring, Acetyl Group | 3000-2850 |
| C=O Stretch | Acetyl Amide | 1680-1630 |
| C=O Stretch | Carbamic Acid | 1725-1700 |
| N-H Bend | Carbamic Acid | 1650-1580 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, which reveals vibrational modes that are "Raman active." This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the carbon backbone of the piperidine ring and the symmetric vibrations of the functional groups. The combination of both FT-IR and Raman spectra offers a more complete picture of the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the acetyl methyl group, the piperidine ring, and the N-H and O-H protons of the carbamic acid group. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the mapping of proton-proton connectivities.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (Acetyl) | ~2.1 | Singlet | 3H |
| CH (Piperidine, position 4) | ~3.5-4.0 | Multiplet | 1H |
| CH₂ (Piperidine, axial/equatorial) | ~1.2-2.0 and ~2.5-4.5 | Multiplets | 8H total |
| NH (Carbamic acid) | Variable, broad | Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and its bonding environment. This technique is crucial for confirming the number of carbon atoms and identifying the presence of key functional groups like carbonyls.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Acetyl) | ~170 |
| C=O (Carbamic Acid) | ~160 |
| CH₃ (Acetyl) | ~21 |
| CH (Piperidine, position 4) | ~50 |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are adjacent to each other in the molecular structure. It is invaluable for tracing the spin systems within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in the 2D spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing long-range connectivity and piecing together the different fragments of the molecule, such as connecting the acetyl group to the piperidine nitrogen and the carbamic acid group to the C4 position of the ring.
Through the combined application of these spectroscopic methods, a detailed and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological studies.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques provide critical data.
High-resolution mass spectrometry is employed to determine the precise molecular mass of this compound, which allows for the unambiguous confirmation of its elemental composition. The high accuracy of this technique distinguishes the target compound from other molecules with the same nominal mass. The exact mass is a critical parameter for the verification of the chemical formula, C8H14N2O3.
Table 1: Theoretical Exact Mass of this compound
| Parameter | Value |
| Molecular Formula | C8H14N2O3 |
| Monoisotopic Mass | 186.10044 u |
This table presents the theoretical monoisotopic mass calculated for the specified molecular formula.
Electrospray ionization mass spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like carbamic acids. ESI-MS allows for the observation of the protonated molecule [M+H]+, providing initial confirmation of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can then be performed to induce fragmentation, offering valuable insights into the compound's structure. The fragmentation patterns of carbamic acids and N-acetylpiperidine derivatives typically involve cleavages at the carbamic acid moiety and within the piperidine ring structure.
Common fragmentation pathways for related structures often involve the loss of small neutral molecules such as water (H2O), carbon dioxide (CO2), and ammonia (B1221849) (NH3). Cleavage of the acetyl group and fragmentation of the piperidine ring are also characteristic. The specific fragmentation pattern of this compound would provide definitive structural confirmation.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides unparalleled detail regarding the three-dimensional arrangement of atoms in a crystalline solid, which is essential for understanding the molecule's conformation and intermolecular interactions.
For an unambiguous determination of the molecular structure of this compound in the solid state, single crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and hydrogen bonding network. While specific crystallographic data for this compound is not publicly available, analysis of related piperidine derivatives often reveals a chair conformation for the piperidine ring.
Table 2: Hypothetical Single Crystal X-ray Diffraction Data Parameters
| Parameter | Expected Value/Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | ų |
| Z (molecules per unit cell) | To be determined |
| Calculated Density (ρ) | g/cm³ |
This table outlines the parameters that would be determined from a single crystal X-ray diffraction analysis.
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is used to identify the crystalline phase of a substance and can be used to assess its purity. The PXRD pattern is a fingerprint of the crystalline solid, with each crystalline form of a compound producing a unique diffraction pattern. The analysis of the PXRD pattern for this compound would be crucial for quality control and for studying polymorphism.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, with the choice of technique depending on the compound's volatility and thermal stability.
For a polar compound like this compound, reversed-phase HPLC is a suitable method for purity determination. A C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile or methanol (B129727) would likely provide good separation.
Gas chromatography could also be utilized, potentially after derivatization to increase the compound's volatility and thermal stability.
Table 3: Representative Chromatographic Conditions for Analysis
| Parameter | HPLC | GC |
| Column | Reversed-phase C18 | Capillary column (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1-2 mL/min |
| Detection | UV (e.g., at 210 nm) | Flame Ionization Detector (FID) |
| Injection Volume/Mode | 10 µL | Split/Splitless |
This table provides typical starting conditions for the chromatographic analysis of piperidine derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Given the compound's structure, which includes a polar carbamic acid group and an acetylated piperidine ring, reversed-phase HPLC is the most suitable approach. This method utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of the analyte from impurities.
The compound lacks a significant chromophore, which presents a challenge for standard UV-Vis detection. researchgate.netwiley.com Consequently, detection is typically performed at low UV wavelengths, generally in the range of 200-210 nm, where the amide and carbamic acid functionalities exhibit some absorbance. For more sensitive and universal detection that is independent of chromophores, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. researchgate.net
A typical HPLC method for the analysis of this compound would involve a C18 column, which provides a versatile non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of the compound and any potential impurities with varying polarities.
|
|---|
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and potential for thermal degradation in the heated injector and column. Carbamates and compounds with polar functional groups often exhibit poor chromatographic behavior, including peak tailing and decomposition. Therefore, a crucial step in the GC analysis of this compound is derivatization.
Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. gcms.czresearchgate.net For a compound containing a carbamic acid and a secondary amine within the piperidine ring (after potential hydrolysis of the acetyl group under certain conditions), silylation is a common and effective derivatization technique. Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with active hydrogens in the molecule (on the carboxylic acid and amine groups) to replace them with non-polar trimethylsilyl (TMS) groups. nih.govyoutube.com This process significantly reduces the polarity and increases the volatility of the analyte.
Another potential derivatization approach is acylation, which involves the introduction of an acyl group. researchgate.net Reagents like acetic anhydride or trifluoroacetic anhydride can be used. However, silylation is often preferred for its simplicity and the stability of the resulting derivatives.
Once derivatized, the volatile TMS-derivative of this compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. The mass spectrum of the TMS-derivative would provide characteristic fragmentation patterns that can be used to confirm the identity of the compound.
| Parameter | Condition |
|---|---|
| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Derivatization Procedure | Dissolve sample in pyridine (B92270), add BSTFA, heat at 70°C for 30 minutes. |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial at 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Detector | Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like (1-Acetyl-4-piperidinyl)carbamic acid. DFT methods are used to determine the electron density of a system, from which various properties can be derived. scispace.com
A crucial first step in computational analysis is determining the molecule's most stable three-dimensional structure. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions to find the minimum energy conformation on the potential energy surface.
Table 1: Predicted Optimized Structural Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for similar functional groups, as specific computational results for the title compound are not available.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Length | C=O (Acetyl) | ~1.23 Å |
| C-N (Acetyl) | ~1.36 Å | |
| C-N (Piperidine Ring) | ~1.47 Å | |
| C-C (Piperidine Ring) | ~1.54 Å | |
| C-N (Carbamic Acid) | ~1.37 Å | |
| C=O (Carbamic Acid) | ~1.22 Å | |
| O-H (Carbamic Acid) | ~0.97 Å | |
| Bond Angle | O=C-N (Acetyl) | ~122° |
| C-N-C (Piperidine Ring) | ~112° | |
| N-C-C (Piperidine Ring) | ~110° | |
| Dihedral Angle | C-C-N-C (Acetyl Group) | ~180° (trans) |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net For this compound, the HOMO would likely be localized on the carbamic acid and acetyl groups, which are rich in electron density. The LUMO would likely be centered on the carbonyl carbons of these groups.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents illustrative data. The exact values would be obtained from DFT calculations.
| Orbital | Energy (eV) |
| HOMO | -6.5 eV |
| LUMO | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. researchgate.netutoronto.ca It is calculated to predict how a molecule will interact with other chemical species. The map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of both the acetyl and carbamic acid carbonyl groups, highlighting them as primary sites for interaction with electrophiles. Conversely, the hydrogen atom of the carbamic acid's hydroxyl group and hydrogens on the piperidine (B6355638) ring would exhibit positive potential (blue), indicating them as sites for nucleophilic interaction.
DFT calculations are a reliable tool for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. These calculated frequencies are often scaled by a constant factor to correct for approximations in the computational method and to improve agreement with experimental data. capes.gov.br For the title compound, characteristic vibrational frequencies would be predicted for the C=O stretches of the amide and carboxylic acid groups, N-H and O-H stretches, and various C-H and C-N bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used with DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical shifts are invaluable for assigning signals in experimental spectra. researchgate.net Calculations would predict distinct chemical shifts for the acetyl methyl protons, the various protons on the piperidine ring, and the protons of the carbamic acid group. Similarly, unique shifts would be calculated for each carbon atom in the molecule.
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the electron density. nih.gov
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They include chemical hardness (η), which measures the resistance to a change in electron distribution, and the electrophilicity index (ω), which quantifies the molecule's ability to act as an electron acceptor. researchgate.netnih.gov These are calculated from the HOMO and LUMO energies.
Local Reactivity Descriptors: Fukui functions (f(r)) are used to identify the most reactive sites within a molecule. researchgate.net The function f+(r) indicates susceptibility to nucleophilic attack, while f-(r) points to sites for electrophilic attack. researchgate.net For this compound, the Fukui functions would likely confirm that the carbonyl carbons are the primary sites for nucleophilic attack and the oxygen atoms are the main sites for electrophilic attack.
Table 3: Predicted Global Reactivity Descriptors (Illustrative) This table presents illustrative data derived from the HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.85 |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.65 |
| Electrophilicity Index (ω) | μ²/2η | 2.79 |
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other computational methods offer different levels of theory and computational expense.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, are derived directly from theoretical principles without the use of empirical parameters. wikipedia.org While often more computationally demanding than DFT, they can provide a valuable benchmark for comparison.
Semi-Empirical Quantum Chemical Methods: Methods like AM1, PM3, and RM1 are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguomustansiriyah.edu.iq This makes them significantly faster, allowing for the study of much larger molecular systems. scispace.comscielo.br While their accuracy can be lower than that of DFT or ab initio methods, they are useful for initial explorations of molecular geometry and properties, especially when the molecule's structure is similar to the compounds used for parametrization. wikipedia.org
Molecular Dynamics and Conformational Analysis
While quantum mechanical calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules.
This compound has significant conformational flexibility, primarily related to the piperidine ring chair-boat interconversion and the rotation around the acetyl and carbamic acid groups. Molecular dynamics simulations can model these motions over time.
A typical MD simulation would involve:
Placing the molecule in a simulated solvent box (e.g., water).
Assigning initial velocities to all atoms.
Solving Newton's equations of motion iteratively for a defined period (nanoseconds to microseconds).
The resulting trajectory provides a dynamic picture of the molecule's conformational landscape, revealing the most stable conformations and the energy barriers between them. For this compound, simulations would likely show the piperidine ring predominantly adopting a chair conformation, with the acetyl and carbamic acid groups occupying equatorial positions to minimize steric hindrance.
The carbamic acid and acetyl groups of the molecule contain hydrogen bond donors (-OH, -NH) and acceptors (C=O). MD simulations are particularly useful for analyzing how these groups interact with each other (intramolecularly) or with solvent molecules (intermolecularly).
Analysis of an MD trajectory would involve calculating the radial distribution function (RDF) between specific atoms. For example, the RDF between the hydrogen of the carbamic acid's hydroxyl group and the oxygen atoms of surrounding water molecules would reveal the strength and structure of the solvation shell. Key hydrogen bonds that would be investigated include those involving the amide nitrogen, the carbonyl oxygens, and the hydroxyl group of the carbamic acid.
Table 2: Potential Intermolecular Hydrogen Bonds for this compound in an Aqueous Environment
| Donor Group | Donor Atom | Acceptor Atom (in Water) | Typical Distance (Å) |
| Carbamic Acid | H (from -OH) | O (from H₂O) | 1.8 - 2.0 |
| Carbamic Acid | H (from -NH) | O (from H₂O) | 1.9 - 2.1 |
| Acceptor Group | Acceptor Atom | Donor Atom (in Water) | Typical Distance (Å) |
| Acetyl Group | O (from C=O) | H (from H₂O) | 1.9 - 2.1 |
| Carbamic Acid | O (from C=O) | H (from H₂O) | 1.9 - 2.1 |
| Note: This table represents expected interactions based on the molecule's functional groups; specific quantitative data would require a dedicated MD study. |
Reaction Mechanism Elucidation through Computational Modeling
Computational methods can be used to map the entire energy landscape of a chemical reaction, providing insights into its feasibility and kinetics.
For a reaction involving this compound, such as its synthesis or decomposition, computational modeling can identify the high-energy transition state (TS) that connects reactants to products. By using methods like Density Functional Theory (DFT), researchers can calculate the geometry and energy of the TS.
Calculation of Thermodynamic and Kinetic Parameters
Theoretical and computational chemistry plays a pivotal role in understanding the intrinsic properties of molecules like this compound. Through the application of quantum chemical methods, researchers can predict and analyze various thermodynamic and kinetic parameters, offering insights into the molecule's stability, reactivity, and potential behavior in chemical reactions. These computational studies are often performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Research Findings from Computational Analyses
While specific, dedicated studies on the thermodynamic and kinetic parameters of this compound are not extensively found in publicly available literature, the methodologies and types of analyses are well-established and have been applied to closely related N-acetylated piperidine and 4-aminopiperidine (B84694) derivatives. nih.govnih.govresearchgate.net These studies provide a strong framework for understanding what a computational analysis of this compound would entail.
The primary focus of such computational work is often to determine the molecule's optimized geometry and to calculate key electronic and thermochemical properties. For instance, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are employed to find the lowest energy conformation of the molecule. nih.gov From this optimized structure, a wealth of information can be derived.
Thermodynamic Parameters:
Key thermodynamic parameters that are typically calculated include the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values help in assessing the thermodynamic stability of the molecule under standard conditions. A more negative enthalpy of formation generally indicates greater thermodynamic stability. nih.gov
Kinetic Parameters and Reactivity Descriptors:
From a kinetic perspective, computational studies focus on the global reactivity descriptors, which are derived from the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
Other important reactivity descriptors that can be calculated from the HOMO and LUMO energies include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive. nih.govresearchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the surroundings (ω = χ² / 2η).
Kinetic studies on related compounds have also investigated parameters such as the pKa, which is crucial for understanding the protonation state of the molecule in different environments, a key factor in its biological activity and solubility. nih.gov For enzyme inhibitors, kinetic studies can determine the type of inhibition (e.g., competitive) and the inhibition constant (Ki). nih.govresearchgate.net
Data Tables
The following tables are illustrative of the types of data that would be generated in a computational study of this compound, based on findings for analogous compounds.
Table 1: Calculated Thermodynamic Parameters (Illustrative)
| Parameter | Value | Unit |
| Enthalpy of Formation (ΔH°f) | -XXX.X | kcal/mol |
| Gibbs Free Energy of Formation (ΔG°f) | -XXX.X | kcal/mol |
| Entropy (S°) | XXX.X | cal/mol·K |
Note: The 'XXX.X' are placeholders as specific data for the target compound is not available in the searched literature.
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)
| Parameter | Value | Unit |
| E_HOMO | -X.XX | eV |
| E_LUMO | X.XX | eV |
| HOMO-LUMO Gap (E_gap) | X.XX | eV |
| Ionization Potential (I) | X.XX | eV |
| Electron Affinity (A) | -X.XX | eV |
| Electronegativity (χ) | X.XX | eV |
| Chemical Hardness (η) | X.XX | eV |
| Chemical Softness (S) | X.XXX | eV⁻¹ |
| Electrophilicity Index (ω) | X.XX | eV |
Note: The 'X.XX' are placeholders as specific data for the target compound is not available in the searched literature.
These calculated parameters are invaluable for rational drug design, allowing for the prediction of a molecule's behavior and for the systematic modification of its structure to enhance desired properties. For example, a study on 4-aminopiperidine derivatives used DFT to show that a more reactive compound (as indicated by a smaller HOMO-LUMO gap and higher softness) exhibited stronger inhibitory activity. nih.govresearchgate.net
Role As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of the carbamic acid and the structural integrity of the piperidine (B6355638) core in (1-Acetyl-4-piperidinyl)carbamic acid render it an ideal starting point for the synthesis of a wide array of complex organic molecules.
Formation of Advanced Piperidine-Containing Architectures
The piperidine motif is a prevalent scaffold in numerous biologically active compounds and natural products. This compound serves as a foundational element for the elaboration of more complex piperidine-containing structures. Synthetic strategies often involve the modification of the carbamic acid group or reactions at the piperidine nitrogen after deacetylation. These transformations allow for the introduction of diverse functionalities and the construction of substituted piperidine derivatives with tailored properties.
For instance, the carbamic acid can be converted into various functional groups, such as ureas and amides, by reaction with amines or carboxylic acids, respectively. These reactions provide a straightforward method for appending different substituents to the 4-position of the piperidine ring, leading to a diverse range of derivatives.
Integration into Polycyclic and Heterocyclic Systems
Beyond simple derivatization, this compound is a valuable precursor for the construction of more intricate polycyclic and heterocyclic systems where the piperidine ring is fused or spiro-annulated to other ring systems. The functional handles on the molecule, namely the acetyl group and the carbamic acid, provide multiple points for cyclization reactions.
One common strategy involves the initial modification of the carbamic acid to introduce a reactive group that can subsequently participate in an intramolecular cyclization. For example, conversion of the carbamic acid to an amino group, followed by reaction with a bifunctional reagent, can lead to the formation of fused heterocyclic systems. These reactions are crucial in the synthesis of novel scaffolds for drug discovery and materials science. Multi-component reactions, which allow for the formation of multiple bonds in a single operation, have also been employed to integrate the piperidine core of this building block into complex heterocyclic frameworks.
Scaffold for Diversification and Chemical Library Generation
The modular nature of this compound makes it an excellent scaffold for the generation of chemical libraries. Its core structure can be systematically decorated with a variety of substituents, enabling the rapid production of a large number of structurally related compounds for high-throughput screening.
Modular Synthesis Approaches for Analogue Production
Modular synthesis relies on the use of a central scaffold to which different building blocks can be attached in a systematic manner. This compound is well-suited for this approach. The acetyl group on the piperidine nitrogen can be removed to allow for the introduction of a wide range of substituents via N-alkylation or N-acylation. Simultaneously, the carbamic acid at the 4-position can be converted to various other functional groups. This dual functionalization capacity allows for a high degree of diversification from a single starting material.
| Position of Modification | Type of Reaction | Potential Substituents |
| Piperidine Nitrogen (after deacetylation) | N-Alkylation, N-Acylation, Reductive Amination | Alkyl groups, Aryl groups, Acyl groups, Heterocyclic moieties |
| 4-Position (from carbamic acid) | Amide coupling, Urea (B33335) formation, Curtius rearrangement | Carboxamides, Ureas, Amines with diverse side chains |
Strategies for Combinatorial Library Synthesis
Combinatorial chemistry techniques can be effectively applied using this compound as a foundational scaffold to generate large libraries of compounds. In a typical combinatorial synthesis, the deacetylated piperidine core can be attached to a solid support. Subsequently, the free amine and the functional group derived from the carbamic acid can be reacted with a diverse set of building blocks in a parallel or split-and-pool fashion. This approach enables the efficient creation of thousands of unique compounds, which can then be screened for biological activity. The robust nature of the piperidine scaffold ensures that the resulting library members maintain a degree of structural rigidity, which is often beneficial for target binding.
Utility in Sequential and Convergent Synthesis Schemes
In more complex total synthesis projects, this compound can be employed as a key intermediate in both sequential and convergent synthesis strategies.
In a sequential (or linear) synthesis , the molecule is built step-by-step from the starting material. The pre-functionalized nature of this compound can significantly shorten such sequences by providing a ready-made piperidine core with orthogonal protecting groups (the acetyl group can be removed under different conditions than those typically used to modify the carbamic acid).
| Synthesis Strategy | Role of this compound | Advantages |
| Sequential Synthesis | Pre-functionalized starting material | Reduces the number of synthetic steps required to build the piperidine core. |
| Convergent Synthesis | Key building block for fragment coupling | Increases overall efficiency and yield by allowing for the parallel synthesis of complex fragments. |
Intermediate in Multi-Step Organic Syntheses
This compound frequently serves as a crucial intermediate in multi-step synthetic sequences. Its bifunctional nature allows for sequential or orthogonal chemical transformations, providing a strategic advantage in the construction of complex molecular architectures. The carbamic acid moiety can be readily converted into other functional groups, such as isocyanates, which are highly reactive and can participate in a variety of addition reactions.
For instance, the synthesis of 1-acetylpiperidine-4-isocyanate can be achieved from a derivative of this compound. In a typical procedure, piperidine-4-carboxamide is first acetylated using acetic anhydride in the presence of a base like triethylamine. This reaction proceeds at low temperatures and yields 1-acetylpiperidine-4-carboxamide, a direct precursor to the isocyanate. This transformation highlights the utility of the acetylated piperidine scaffold as a stable platform for further functionalization.
The following table summarizes a representative synthetic transformation where a derivative of this compound is utilized as an intermediate:
| Starting Material | Reagents and Conditions | Product | Yield |
| Piperidine-4-carboxamide | Acetic anhydride, Triethylamine, Dichloromethane, 0-20 °C, 18 h | 1-acetylpiperidine-4-carboxamide | Quantitative |
This intermediate, 1-acetylpiperidine-4-carboxamide, can then be further transformed into the corresponding isocyanate, which is a valuable reagent for introducing the 1-acetyl-4-piperidinyl moiety into various molecular frameworks, particularly in the synthesis of ureas and carbamates which are common motifs in pharmacologically active compounds. The robust nature of the acetylated piperidine ring allows it to withstand various reaction conditions, making it a reliable component in lengthy synthetic campaigns.
Development of Novel Synthetic Routes to Piperidine Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. Consequently, the development of novel and efficient synthetic routes to substituted piperidines is of paramount importance. This compound and its derivatives serve as valuable starting points for creating diverse libraries of piperidine-containing molecules.
The presence of the carbamic acid group at the 4-position of the piperidine ring offers a handle for introducing a wide range of substituents. This functional group can be manipulated to create new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of novel piperidine derivatives with varied steric and electronic properties.
Research in this area focuses on leveraging the reactivity of the carbamic acid or its derivatives to participate in various coupling reactions or cyclization strategies. While specific, documented synthetic routes starting directly from this compound are not extensively detailed in readily available literature, the principles of organic synthesis suggest its potential in methodologies such as:
Curtius Rearrangement: The carbamic acid can be converted to an acyl azide (B81097), which upon thermal or photochemical rearrangement, would yield an isocyanate. This isocyanate is a versatile intermediate for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles.
Hofmann Rearrangement: The corresponding primary amide derived from the carbamic acid could undergo a Hofmann rearrangement to yield a 4-aminopiperidine (B84694) derivative, a key building block for many pharmaceuticals.
Decarboxylative Coupling Reactions: Modern synthetic methods could potentially utilize the carbamic acid for decarboxylative cross-coupling reactions, allowing for the direct introduction of aryl, vinyl, or alkyl groups at the 4-position of the piperidine ring.
Derivatives and Structural Modification
Systematic Modifications of the Carbamic Acid Moiety
The carbamic acid group, -NHCOOH, is a key functional feature of the molecule. Its reactivity allows for transformations into various related functional groups, primarily carbamates and ureas.
The carboxylic acid component of the carbamic acid can undergo esterification to form carbamates, while reaction with amines (amidation) yields urea (B33335) derivatives. wikipedia.org
Esterification to Carbamates: Carbamates are esters of carbamic acid. wikipedia.org The direct esterification of (1-Acetyl-4-piperidinyl)carbamic acid can be challenging due to the instability of the parent carbamic acid. A common and more practical approach involves the reaction of the corresponding amine (4-amino-1-acetylpiperidine) with a chloroformate or a dicarbonate (B1257347). For instance, reacting 4-amino-1-acetylpiperidine with an appropriate chloroformate (R-O-CO-Cl) in the presence of a base yields the desired N-(1-acetyl-4-piperidinyl)carbamate. Another method is the reaction of amines with carbon dioxide, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carbamic acid intermediate, which can then react with alcohols activated with Mitsunobu reagents to form carbamates. nih.gov The Fischer esterification, a classic method involving an alcohol and an acid catalyst, is also a viable pathway for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com
Amidation to Ureas: Ureas are diamides of carbonic acid and can be synthesized from the carbamic acid precursor. A prevalent method involves the in-situ generation of an isocyanate from the carbamic acid, which is then trapped by an amine. nih.gov This can be achieved by treating the carbamic acid derived from 4-amino-1-acetylpiperidine and CO2 with Mitsunobu reagents, which generates the isocyanate that subsequently reacts with a primary or secondary amine to afford the urea. nih.gov Alternatively, palladium-catalyzed amidation reactions can be employed to form unsymmetrically substituted ureas from aryl halides and ureas. organic-chemistry.org
| Derivative | General Structure | Synthetic Method | Key Reagents |
|---|---|---|---|
| Carbamate (B1207046) | Ac-Pip-NH-COOR | Reaction with Chloroformate | 4-amino-1-acetylpiperidine, R-O-CO-Cl, Base |
| Carbamate | Ac-Pip-NH-COOR | Mitsunobu Reaction | 4-amino-1-acetylpiperidine, CO2, DBU, Mitsunobu Reagents, R-OH |
| Urea | Ac-Pip-NH-CO-NR¹R² | Isocyanate Intermediate | 4-amino-1-acetylpiperidine, CO2, DBU, Mitsunobu Reagents, HNR¹R² |
| Urea | Ac-Pip-NH-CO-NHR | Palladium-catalyzed Amidation | Aryl/Alkyl Halide, Urea, Palladium Catalyst, Ligand |
Further modification can be achieved by introducing substituents onto the nitrogen atom of the carbamic acid, carbamate, or urea moiety. This N-substitution leads to a diverse array of derivatives with altered steric and electronic properties.
For carbamates and ureas derived from this compound, the nitrogen atom can be alkylated or arylated. Standard N-alkylation methods, such as reaction with alkyl halides in the presence of a base, can be employed. N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam coupling with boronic acids or the Buchwald-Hartwig amination with aryl halides. organic-chemistry.org These reactions allow for the introduction of a wide variety of substituents, significantly expanding the chemical space of accessible derivatives.
Derivatization of the Acetylated Piperidine (B6355638) Ring
The piperidine ring itself serves as a scaffold that can be extensively modified. These modifications can involve introducing substituents at various positions on the ring or constructing more complex fused or spirocyclic systems. nih.gov
The functionalization of a pre-existing piperidine ring is a common strategy in synthetic chemistry. researchgate.net For the (1-Acetyl-4-piperidinyl) scaffold, substituents can be introduced at the C2, C3, C5, and C6 positions. Methodologies such as α-lithiation of the N-acetyl group followed by reaction with an electrophile can introduce functionality at the C2 position. Other strategies might involve ring-opening and closing sequences or the use of radical-mediated reactions to functionalize C-H bonds. nih.gov The acetyl group on the piperidine nitrogen can also be removed and replaced with other protecting or functional groups, further increasing the potential for derivatization.
| Position | Reaction Type | Description |
|---|---|---|
| C2/C6 | α-Metalation | Deprotonation adjacent to the nitrogen followed by quenching with an electrophile. |
| C3/C5 | Conjugate Addition | Requires prior formation of an enamine or enone functionality within the ring. |
| C4 | Modification of Amino Group | The carbamic acid is derived from the 4-amino group, which can be converted to other functionalities. |
| N1 | Deacetylation/Re-functionalization | Removal of the acetyl group to liberate the secondary amine, which can then be alkylated, acylated, or arylated. |
The 4-position of the piperidine ring is a strategic location for the construction of more complex molecular architectures, such as spirocyclic and condensed (fused) systems. nih.gov
Spirocyclic Systems: Spiropiperidines feature a carbon atom that is common to both the piperidine ring and another ring. nih.govrsc.org A common synthetic approach starts with a 4-piperidone (B1582916), which can be synthesized from 4-aminopiperidine (B84694) derivatives. The ketone functionality of the 4-piperidone can then participate in a variety of ring-forming reactions. For example, reaction with a bifunctional nucleophile/electrophile can lead to the formation of a new ring spiro-fused at the C4 position. whiterose.ac.uk Photoredox-catalyzed radical cyclizations of linear aryl halide precursors have also been developed to construct complex spiropiperidines under mild conditions. nih.gov
Condensed Systems: Condensed or fused piperidine systems involve two or more atoms being shared between the piperidine ring and an adjacent ring. Synthesis of these systems often involves intramolecular cyclization reactions. nih.gov For instance, a substituent introduced at the C3 or C4 position of the piperidine ring can be designed to contain a reactive group that can cyclize back onto another position of the piperidine ring, forming a bicyclic system. Ring-closing metathesis (RCM) and intramolecular Friedel-Crafts reactions are powerful methods for constructing such fused systems. whiterose.ac.ukresearchgate.net
Structure-Reactivity and Structure-Selectivity Relationships
The structural modifications discussed above have a profound impact on the chemical reactivity and selectivity of the resulting derivatives.
The electronic nature of substituents on the carbamate or urea moiety influences the nucleophilicity and basicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. Electron-withdrawing groups will decrease the nucleophilicity of the nitrogens but increase the susceptibility of the carbonyl group to nucleophilic attack.
On the piperidine ring, the presence of substituents can introduce significant steric hindrance, directing incoming reagents to less hindered positions. This steric control is crucial in achieving diastereoselectivity in reactions involving the ring. For example, the stereochemical outcome of an alkylation at C2 can be influenced by the presence of a bulky substituent at C3 or C4. Furthermore, the conformational rigidity imposed by forming spiro or condensed systems can lock the piperidine ring into a specific chair or twist-boat conformation, which in turn dictates the facial selectivity of subsequent reactions. rsc.org Studies on various piperidine analogs have shown that conformational restriction can significantly alter the molecule's properties and interactions. researchgate.net The introduction of unsaturation in the piperidine ring has also been observed to cause notable changes in molecular properties. dndi.org
Influence of Electronic Effects on Chemical Transformations
The electronic nature of the N-acetyl group and any introduced substituents can profoundly impact the chemical transformations of this compound and its derivatives. The acetyl group, being an electron-withdrawing group, decreases the electron density on the piperidine nitrogen atom. This reduction in basicity and nucleophilicity of the nitrogen has significant implications for reactions involving this atom.
Furthermore, the electronic properties of substituents introduced elsewhere on the piperidine ring or on the carbamic acid moiety can be transmitted through the molecular framework, influencing the reactivity of distal functional groups. For example, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring attached to the carbamic acid nitrogen would modulate the acidity of the N-H proton and the nucleophilicity of the carbamate oxygen atoms.
| Substituent (R) on Carbamic Acid Nitrogen | Electronic Effect | Predicted Impact on N-H Acidity | Predicted Impact on Carbamate Nucleophilicity |
|---|---|---|---|
| -H | Neutral | Baseline | Baseline |
| -CH₃ | Electron-donating (inductive) | Decrease | Increase |
| -C₆H₅ | Electron-withdrawing (resonance) | Increase | Decrease |
| -NO₂ | Strongly electron-withdrawing (resonance and inductive) | Significant Increase | Significant Decrease |
Impact of Steric Hindrance and Conformational Control
The piperidine ring of this compound typically adopts a chair conformation to minimize torsional strain. The N-acetyl and 4-carbamic acid substituents can exist in either axial or equatorial positions. The large A-value (steric strain) of the acetyl group generally favors its equatorial orientation to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Consequently, the 4-carbamic acid group is also expected to preferentially occupy the equatorial position to achieve a more stable trans-diaxial arrangement of substituents.
However, the introduction of bulky substituents can lead to significant steric hindrance, which can alter this conformational preference and impact reactivity. For instance, derivatization at the carbamic acid nitrogen with a large group could create steric clashes with the piperidine ring, potentially forcing a twist-boat conformation or influencing the equilibrium between chair conformers.
Steric hindrance also plays a critical role in directing the approach of reagents during chemical transformations. A bulky substituent at the 4-position can shield one face of the piperidine ring, leading to stereoselective reactions at other positions. Similarly, the size of substituents near the carbamic acid group can influence its reactivity by impeding the access of reactants to the carbonyl carbon or the N-H proton. In some cases, severe steric hindrance can completely prevent a reaction from occurring at a specific site.
| Substituent at 4-Position | Relative Size | Predicted Conformational Preference | Potential for Steric Hindrance in Reactions |
|---|---|---|---|
| -NHCOOH (Carbamic acid) | Moderate | Equatorial | Low to moderate |
| -NHCOOtBu (tert-Butyl carbamate) | Large | Strongly Equatorial | High |
| -N(CH₃)COOCH₃ (N-methyl methylcarbamate) | Moderate | Equatorial | Moderate |
| -NH-Adamantyl | Very Large | Equatorial, potential for ring distortion | Very High |
Modulation of Intermolecular Interactions through Derivatization
The carbamic acid moiety of this compound is capable of forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These interactions are crucial in determining the solid-state structure of the compound and its interactions with biological targets or other molecules in solution.
Derivatization provides a powerful tool to modulate these intermolecular interactions. Esterification of the carbamic acid, for example, removes the acidic proton, eliminating its hydrogen bond donor capability while retaining the hydrogen bond acceptor sites at the carbonyl oxygen. Conversely, amidation of the carboxylic acid end of the carbamic acid can introduce additional N-H groups, increasing the potential for hydrogen bond donation.
The introduction of different functional groups through derivatization can also introduce other types of non-covalent interactions, such as dipole-dipole, ion-ion, or hydrophobic interactions. For instance, incorporating an aromatic ring into a derivative can lead to π-π stacking interactions, while the addition of a charged group would enable electrostatic interactions. The strategic modification of the parent compound can thus fine-tune its intermolecular binding properties for specific applications.
Q & A
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Q. How can conflicting data in published synthesis protocols be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
